molecular formula C12H13N3 B8412244 1-Quinolin-2-ylazetidin-3-amine

1-Quinolin-2-ylazetidin-3-amine

Cat. No.: B8412244
M. Wt: 199.25 g/mol
InChI Key: UWEPCDLHPQCWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Quinolin-2-ylazetidin-3-amine is a heterocyclic compound featuring a quinoline moiety substituted at the 2-position with an azetidine (4-membered nitrogen-containing ring) bearing a primary amine at the 3-position.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-quinolin-2-ylazetidin-3-amine

InChI

InChI=1S/C12H13N3/c13-10-7-15(8-10)12-6-5-9-3-1-2-4-11(9)14-12/h1-6,10H,7-8,13H2

InChI Key

UWEPCDLHPQCWIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Ring Systems

The position of quinoline substitution and the choice of the nitrogen-containing ring significantly differentiate 1-Quinolin-2-ylazetidin-3-amine from its analogs:

Compound Quinoline Substitution Nitrogen Ring Key Features Reference
This compound 2-position Azetidine Compact 4-membered ring; primary amine at C3 N/A
6-(Piperazin-1-yl)quinolin-3-amine 6-position Piperazine 6-membered ring; amine at C3; D3 ligand potential
(E)-N-benzylidene-2-(prop-2-yn-1-yloxy)quinolin-3-amine 3-position Schiff base Propargyloxy group; imine linkage
Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate 2-position Indolizine Fused bicyclic system; ester functional group
2-(1-methylazetidin-3-yl)ethan-1-amine None Azetidine Azetidine with ethylamine side chain; no quinoline

Key Observations :

  • Quinoline Position: Substitution at the 2-position (as in the target compound) is less common than at the 3- or 6-positions in reported analogs . The 2-position may sterically hinder interactions with flat binding pockets compared to 3-substituted quinolines.

Functional Group and Pharmacological Implications

  • Primary Amine vs.
  • Piperazine vs. Azetidine: Piperazine-containing compounds (e.g., 6-(Piperazin-1-yl)quinolin-3-amine) are prevalent in CNS drugs due to their flexibility and solubility. Azetidine’s rigidity may reduce off-target effects but limit conformational adaptability .

Physicochemical Properties

  • Molecular Weight and Solubility : The azetidine ring reduces molecular weight compared to piperazine analogs (e.g., 224.73 g/mol for 1-(2-chlorobenzyl)piperidin-3-amine vs. ~215 g/mol estimated for the target compound) . This may enhance membrane permeability.
  • LogP and Aromaticity: The quinoline core contributes to hydrophobicity (high logP), while the azetidine amine may improve aqueous solubility via protonation, balancing bioavailability .

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